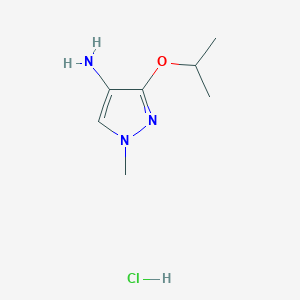

![molecular formula C8H14Cl2F3N3 B6284469 3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine dihydrochloride CAS No. 1431969-99-1](/img/no-structure.png)

3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine dihydrochloride” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with two nitrogen atoms. In this case, the pyrazole ring is substituted with a methyl group and a trifluoromethyl group at the 3rd and 5th positions respectively .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole ring, along with the attached methyl and trifluoromethyl groups, and the propan-1-amine chain .Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including substitutions, additions, and oxidations, depending on the nature of the substituents and reaction conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the trifluoromethyl group and the amine group would influence properties such as polarity, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Heterocyclic Compound Development

The compound 3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine dihydrochloride is significant in the field of chemical synthesis, particularly in the development of heterocyclic compounds. It serves as a valuable building block for synthesizing a wide range of heterocycles, including pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, and spiropyrans. These heterocycles are crucial for various applications, including the synthesis of dyes and medicinal chemistry, due to their unique reactivity and ability to form versatile cynomethylene dyes from a broad spectrum of precursors such as amines, α-aminocarboxylic acids, their esters, phenols, malononitriles, and azacrown ethers (Gomaa & Ali, 2020).

Antimicrobial and Anti-Inflammatory Applications

Trifluoromethylpyrazoles, to which the compound is related, have been extensively studied for their anti-inflammatory and antibacterial properties. The presence of a trifluoromethyl group, especially at the 3- or 5-position on the pyrazole nucleus, significantly influences the activity profile of these compounds. Such modifications enhance their potential as novel anti-inflammatory and antibacterial agents, contributing to the development of medications with improved action profiles and minimal side effects (Kaur, Kumar, & Gupta, 2015).

Environmental Remediation

Amine-functionalized sorbents, including those derived from compounds similar to this compound, show promise in environmental remediation, particularly in the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. These substances are persistent environmental pollutants found in many water supplies. The unique chemical structure of amine-functionalized sorbents allows for effective PFAS removal through electrostatic interactions, hydrophobic interactions, and sorbent morphology. This demonstrates the compound's potential application in enhancing the efficacy of sorbents for treating municipal water and wastewater at low PFAS concentrations (Ateia, Alsbaiee, Karanfil, & Dichtel, 2019).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine dihydrochloride' involves the reaction of 3-methyl-5-(trifluoromethyl)-1H-pyrazole with propionyl chloride to form 3-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)propanoyl chloride, which is then reacted with ammonia to form the desired product. The product is then treated with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "3-methyl-5-(trifluoromethyl)-1H-pyrazole", "propionyl chloride", "ammonia", "hydrochloric acid" ], "Reaction": [ "Step 1: 3-methyl-5-(trifluoromethyl)-1H-pyrazole is reacted with propionyl chloride in the presence of a base such as triethylamine to form 3-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)propanoyl chloride.", "Step 2: 3-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)propanoyl chloride is then reacted with ammonia in the presence of a base such as sodium hydroxide to form 3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine.", "Step 3: The product is then treated with hydrochloric acid to form the dihydrochloride salt of 3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine." ] } | |

CAS-Nummer |

1431969-99-1 |

Molekularformel |

C8H14Cl2F3N3 |

Molekulargewicht |

280.1 |

Reinheit |

83 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.